![molecular formula C23H23N3O3S2 B2710358 N-(2,3-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877654-91-6](/img/structure/B2710358.png)
N-(2,3-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(2,3-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H23N3O3S2 and its molecular weight is 453.58. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Pathways and Chemical Analysis
Researchers have developed novel heterocyclic compounds derived from related chemical structures, demonstrating their utility in creating compounds with potential analgesic and anti-inflammatory properties. These compounds have shown promising results in inhibiting cyclooxygenase-1 and cyclooxygenase-2, with some derivatives exhibiting significant COX-2 selectivity and analgesic activities, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020). Additionally, the crystal structure analysis of related compounds has provided insights into the conformational aspects critical for their bioactivity, highlighting the importance of molecular orientation and hydrogen bonding in their efficacy (Park et al., 1995).
Pharmacological Potential
In the realm of pharmacology, certain derivatives have been synthesized for their selective binding to biological targets, such as the translocator protein (18 kDa), showcasing their potential in imaging applications using positron emission tomography (PET) (Dollé et al., 2008). Another study aimed at developing anticonvulsant agents identified (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives, indicating moderate anticonvulsant activity and highlighting a correlation between docking results and in vivo efficacy, thus contributing to the understanding of structure-activity relationships (Severina et al., 2020).
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S2/c1-14-6-4-9-18(15(14)2)24-20(27)13-31-23-25-19-10-11-30-21(19)22(28)26(23)16-7-5-8-17(12-16)29-3/h4-9,12H,10-11,13H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJNEAORTUPXOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide |
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